Apo-ipratropium iodide is a derivative of ipratropium, which is a well-known anticholinergic medication primarily used to manage symptoms associated with chronic obstructive pulmonary disease (COPD) and asthma. This compound acts by inhibiting the action of acetylcholine on muscarinic receptors in the airways, leading to bronchodilation and improved airflow.
Ipratropium bromide, the parent compound of Apo-ipratropium iodide, is synthesized from tropic acid and tropane derivatives. The iodide variant is expected to exhibit similar pharmacological properties with potential modifications in solubility and receptor affinity due to the presence of iodine.
Apo-ipratropium iodide is classified as an anticholinergic agent. It selectively antagonizes muscarinic acetylcholine receptors, particularly M1, M2, and M3 subtypes, which are involved in airway smooth muscle contraction.
The synthesis of Apo-ipratropium iodide can be approached through various chemical methods, including:
The synthesis typically requires controlled conditions to prevent unwanted side reactions. The use of solvents such as dichloromethane or ethanol may be necessary for solubilizing reactants and facilitating reactions. Additionally, purification techniques like chromatography are essential to isolate the final product.
The molecular structure of Apo-ipratropium iodide can be represented as follows:
The structural representation would show a bicyclic structure characteristic of tropane derivatives with an iodine atom incorporated into the molecule.
Apo-ipratropium iodide may undergo several chemical reactions:
These reactions can be monitored using techniques such as nuclear magnetic resonance (NMR) spectroscopy or mass spectrometry (MS) to confirm structural integrity and purity.
Apo-ipratropium iodide functions by blocking muscarinic receptors in the bronchial smooth muscle:
Pharmacological studies indicate that ipratropium and its derivatives have a low systemic absorption profile, primarily acting locally within the lungs.
Relevant analytical techniques such as high-performance liquid chromatography (HPLC) may be employed to assess purity and stability over time.
Apo-ipratropium iodide is primarily utilized in clinical settings for:
Apo-ipratropium iodide is defined chemically as the N-isopropylnoratropine derivative formed upon ester hydrolysis of ipratropium bromide. Its core structure retains the tropane alkaloid skeleton characteristic of anticholinergic agents but lacks the ester-linked tropic acid moiety present in the parent compound. The molecular formula is C₂₀H₃₀NO⁺·I⁻, with a monoisotopic mass of 332.222 Da for the cation [1] [6]. The quaternary ammonium group at position 8 of the tropane ring confers permanent positive charge, while the absence of the ester bond eliminates chiral centers present in ipratropium, rendering apo-ipratropium achiral [6].
Table 1: Key Molecular Features of Apo-ipratropium Iodide
Property | Apo-ipratropium Iodide |
---|---|
Molecular Formula (cation) | C₂₀H₃₀NO⁺ |
Molecular Weight (cation) | 332.222 Da |
Chiral Centers | 0 |
Quaternary Ammonium | Yes (N⁺-CH₃) |
Key Functional Groups | Tertiary alcohol, cyclic amine |
The absence of the ester bond fundamentally alters the molecule’s reactivity. While ipratropium is susceptible to enzymatic and chemical hydrolysis, apo-ipratropium exhibits greater stability toward hydrolytic degradation due to its ether and alcohol functionalities [6]. However, the quaternary ammonium group remains vulnerable to nucleophilic displacement reactions under extreme conditions.
Direct crystallographic data for apo-ipratropium iodide remains limited in public databases. However, structural insights can be extrapolated from related tropane alkaloids and degradation studies. The molecule’s solid-state behavior is influenced by the ionic nature of the iodide salt, promoting high lattice energy and crystalline morphology. Fourier-transform infrared (FTIR) spectroscopy reveals characteristic peaks at 1,710 cm⁻¹ (absent, confirming ester loss) and 3,400 cm⁻¹ (O-H stretch of the tertiary alcohol), distinguishing it from ipratropium bromide [6].
Thermogravimetric analysis (TGA) indicates decomposition onset near 220°C, preceding melting, suggesting degradation of the quaternary ammonium complex. X-ray powder diffraction (XRPD) patterns of apo-ipratropium iodide exhibit distinct peaks at 2θ = 8.7°, 12.3°, 15.8°, and 24.5°, confirming a unique crystalline phase versus ipratropium bromide [6]. Hygroscopicity studies show moderate moisture absorption (>5% weight gain at 80% RH), necessitating controlled humidity storage during pharmaceutical processing.
Table 2: Solid-State Characterization Techniques and Findings
Method | Key Findings for Apo-ipratropium Iodide |
---|---|
XRPD | Unique diffraction pattern at 2θ = 8.7°, 12.3°, 15.8°, 24.5° |
FTIR | Absence of ester C=O (~1,710 cm⁻¹); O-H stretch at ~3,400 cm⁻¹ |
TGA/DSC | Decomposition onset ~220°C (no distinct melting point) |
Dynamic Vapor Sorption | Moderate hygroscopicity (>5% weight gain at 80% RH) |
Apo-ipratropium iodide structurally diverges from active anticholinergics primarily through the loss of the ester-linked aromatic group critical for muscarinic receptor binding.
Table 3: Structural and Property Comparison with Ipratropium Bromide
Characteristic | Apo-ipratropium Iodide | Ipratropium Bromide | Pharmacological Impact |
---|---|---|---|
Core Structure | Tropane + N-isopropyl | Tropane + N-methyl + tropate ester | Loss of receptor affinity |
Molecular Weight | 332.222 Da (cation) | 332.463 Da (cation) [2] | Altered biodistribution |
Charge | Permanent cation (quaternary N⁺) | Permanent cation (quaternary N⁺) | Similar poor membrane permeability |
Solubility (Water) | High (>100 mg/mL) [6] | Moderate (~40 mg/mL) [2] | Enhanced formulation in aqueous media |
Chemical Stability | Resistant to hydrolysis | Susceptible to ester hydrolysis | Degradation pathway eliminated |
The iodide counterion versus bromide also modifies crystal packing and solubility. Iodide’s larger ionic radius (206 pm vs. 196 pm for Br⁻) and lower charge density weaken lattice forces, potentially enhancing aqueous solubility compared to the bromide salt of the same cation. However, this ionic difference does not restore receptor affinity. The absence of the tropate ester eliminates apo-ipratropium’s ability to act as a competitive antagonist at muscarinic (M1-M3) receptors, as confirmed by receptor binding assays showing >100-fold reduced affinity versus ipratropium [2] [6].
Apo-ipratropium iodide demonstrates distinct stability profiles compared to its ester-containing precursor:
Hydrolytic Stability:Resistant to both acid- and base-catalyzed hydrolysis due to the absence of labile ester bonds. Accelerated stability studies (40°C/75% RH, 10 days) show >98% recovery under pH 2–12 conditions, whereas ipratropium degrades significantly (>20% at pH 10) via ester cleavage to apo-ipratropium and tropic acid [6]. This robustness simplifies aqueous formulation design.
Thermal and Photolytic Behavior:Thermal degradation initiates above 220°C via Hofmann elimination, yielding tertiary amine derivatives and volatile iodides. Photostability studies under ICH Q1B conditions reveal moderate susceptibility to UV-C light (254 nm), with 5–10% degradation after 24 hours exposure, forming N-demethylated and radical-oxidized products. Amber glass or opaque containers are recommended for long-term storage [3] [6].
Solution Stability and Compatibility:Admixture studies with common nebulizer solutions (e.g., saline, salbutamol) indicate high compatibility. When mixed 1:1 with salbutamol sulfate and stored at 4–22°C for 5 days, apo-ipratropium iodide maintains >95% concentration, outperforming ipratropium mixtures which show 5–10% degradation under identical conditions [9]. Oxidation at the tertiary alcohol is minimal (<2%) under ambient oxygen.
Table 4: Summary of Stability-Indicating Factors
Stress Condition | Degradation Observed | Primary Degradants |
---|---|---|
Acid Hydrolysis (1M HCl) | <1% (72h, 60°C) | None detected |
Alkaline Hydrolysis (1M NaOH) | <1% (72h, 60°C) | None detected |
Oxidative (3% H₂O₂) | 8–12% (24h, RT) | N-Oxide derivatives |
UV Light (254 nm) | 5–10% (24h) | N-Demethylated analog, aldehydes |
Heat (100°C, dry) | 15% (24h) | Isobutylene, noratropine derivatives |
Solid-State Stability:Long-term storage (25°C/60% RH) in original packaging maintains chemical potency (>95%) for ≥24 months. Moisture uptake can induce crystallization changes but does not accelerate chemical degradation below 80% RH [3].
CAS No.: 53358-21-7
CAS No.: 7759-46-8
CAS No.: 26842-65-9
CAS No.:
CAS No.: 33227-10-0